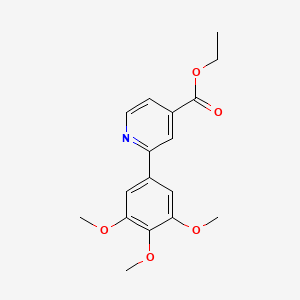

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate

Overview

Description

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a trimethoxyphenyl group, making it a versatile molecule in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It’s suggested that the tmp group plays a critical role in fitting into the binding sites of certain proteins, influencing their function .

Biochemical Pathways

It’s suggested that the compound may influence the endoplasmic reticulum (er) stress pathway, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The compound’s logp value, which can influence its bioavailability, is reported to be 295110 .

Result of Action

The compound has been associated with neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable catalyst. This multi-component reaction yields the desired product through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, including anti-cancer properties by inhibiting tubulin polymerization.

Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate stands out due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity. The presence of the trimethoxyphenyl group is crucial for its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects against cancer cell lines and potential mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C18H21N O5

- Molecular Weight : 317.34 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in organic solvents

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits selective toxicity towards cancer cells while sparing normal human cells.

In Vitro Studies

-

Cell Lines Tested :

- L1210 (murine leukemia)

- CEM (human T-lymphoblastoid leukemia)

- HeLa (human cervix carcinoma)

- IC50 Values :

- Mechanism of Action :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-methoxyphenyl)pyridine-4-carboxylate | Contains one methoxy group | Less potent biological activity |

| Ethyl 2-(3,4-dimethoxyphenyl)pyridine-4-carboxylate | Contains two methoxy groups | Different electronic properties |

| Mthis compound | Methyl instead of ethyl group | Potentially different solubility characteristics |

This compound stands out due to its three methoxy groups that enhance its electron-donating ability and potentially increase its biological activity compared to similar compounds.

Case Studies and Research Findings

In various studies focusing on the synthesis and evaluation of related compounds:

- Synthesis : this compound has been synthesized through multiple methods with varying yields and efficiencies.

- Biological Evaluation : In a study involving new antitubulin agents, derivatives similar to this compound were shown to inhibit tubulin polymerization effectively. This suggests that such compounds may share a common mechanism of action related to disrupting microtubule dynamics in cancer cells .

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating its interactions with specific enzymes and cellular pathways could provide insights into its therapeutic potential.

Properties

IUPAC Name |

ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFJQRIDOLQYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583116 | |

| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427885-83-4 | |

| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.